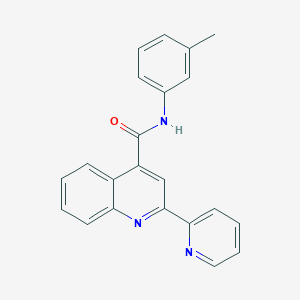

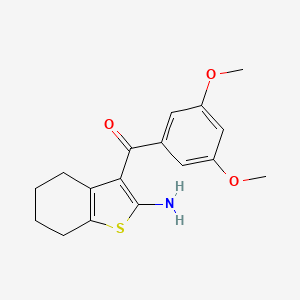

2-(吡啶-2-基)-N-(间甲苯基)喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include condensation, cyclization, and functionalization steps. For example, the synthesis of metal complexes with quinoline carboxylate ligands, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has been reported under hydrothermal conditions, where the structures were determined by various spectroscopic methods and single-crystal X-ray diffraction analysis (Zhang et al., 2016). Another example includes the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, highlighting the complex nature of synthesizing quinoline derivatives with specific functional groups (Yang et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those with pyridin-2-yl and m-tolyl groups, can be characterized using various techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the compound's molecular geometry, bond lengths, angles, and overall molecular conformation. The crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been elucidated, showing the interactions and arrangement in the crystal lattice (Huang et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and coordination with metal ions. These reactions can significantly alter the chemical properties and potential applications of the compounds. For instance, lithiation followed by intramolecular attack has been utilized to synthesize polycyclic heterocycles from quinoline carboxamides (Clayden et al., 2005).

科学研究应用

合成和配位化学用于靶向NO释放

已经探索了N-(2-(双(吡啶-2-基甲基)氨基)乙基)喹啉-2-羧酰胺的合成,这些化合物在结构上与2-(吡啶-2-基)-N-(间甲苯基)喹啉-4-羧酰胺相关,具有与Mn(II)和Fe(II)等金属离子形成配位键的能力。这些化合物在靶向将一氧化氮(NO)传递至生物位点,如肿瘤,在长波长光照射下释放NO的能力已被证实。这种方法突显了这类化合物在药物化学中的应用,特别是在开发利用NO的生物效应的治疗剂方面(Yang et al., 2017)。

对人类癌细胞系的抗增殖活性

已合成一系列与查询化合物密切相关的酰胺衍生物,并评估了它们对各种人类癌细胞系(包括肝癌、乳腺癌和结肠癌细胞系)的抗增殖活性。这些衍生物表现出显著的细胞毒活性,表明它们在通过抑制细胞增殖来治疗癌症方面具有潜力(Pirol et al., 2014)。

羧酰胺钯(II)配合物的配位行为和细胞毒性

对与2-(吡啶-2-基)-N-(间甲苯基)喹啉-4-羧酰胺结构相似的羧酰胺钯(II)配合物的研究揭示了它们的配位行为和取代动力学。这些配合物与DNA和蛋白质有良好的相互作用,同时对各种癌细胞系表现出强大的细胞毒作用。这些发现强调了它们在化疗中的相关性,特别是作为可能减少副作用的顺铂替代品(Omondi等,2021)。

抗菌和光致发光性能

基于2-(吡啶-4-基)喹啉-4-羧酸的喹啉羧酸配体的金属配合物研究,这种化合物类似于所讨论的化合物,揭示了它们的结构、抗菌和光致发光性能。这些配合物对各种菌株显示出显著的抗菌活性,表明它们在开发新的抗菌剂方面具有潜力。此外,它们的光致发光行为在生物成像和传感器方面提供了潜在应用(Zhang et al., 2016)。

属性

IUPAC Name |

N-(3-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)24-22(26)18-14-21(20-11-4-5-12-23-20)25-19-10-3-2-9-17(18)19/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBVXVQLDNWQHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)

![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)